2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
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Overview
Description
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is an organic compound with the molecular formula C11H21ClN2O. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a chloroacetamide group. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,2,6,6-tetramethylpiperidine+chloroacetyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols, leading to the formation of corresponding amides and thioamides.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Major Products
Substitution: Formation of N-substituted acetamides or thioacetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Scientific Research Applications
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and resins, where it acts as a stabilizer or modifier to enhance material properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The piperidine ring provides steric hindrance, affecting the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Similar in structure but contains a methacrylamide group instead of a chloroacetamide group.
2,2,6,6-Tetramethylpiperidine: Lacks the acetamide moiety and is used as a hindered base in organic synthesis.
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): An oxidizing agent used in various organic reactions.
Uniqueness
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is unique due to the presence of both the chloroacetamide group and the sterically hindered piperidine ring. This combination imparts distinct reactivity and stability, making it valuable in specific chemical and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14-10/h8,14H,5-7H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPFOZDVGCESRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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